1-(Pyrrolidine-1-sulfonyl)propan-2-ol
Description
1-(Pyrrolidine-1-sulfonyl)propan-2-ol (CAS No. 1909313-56-9) is a secondary alcohol featuring a pyrrolidine sulfonyl group at the 1-position of a propan-2-ol backbone. This compound is commercially available through specialized suppliers , though its specific applications remain less documented compared to structurally related alcohols.
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(9)6-12(10,11)8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINOMFIDZJFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the addition of propanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Pyrrolidine-1-sulfonyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolidine scaffold, including 1-(Pyrrolidine-1-sulfonyl)propan-2-ol, exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit the proliferation of various human cancer cell lines such as MCF7 and HCT116. These compounds often act by targeting multiple pathways involved in tumor growth and survival, demonstrating potential as multi-targeted agents against cancer .
Central Nervous System Disorders
The compound has been investigated for its effects on central nervous system disorders, including epilepsy and neurodegenerative diseases. Pyrrolidine derivatives have shown promise as anticonvulsants and neuroprotective agents by modulating neurotransmitter systems and inhibiting excitatory pathways . For example, certain derivatives have been found to prevent seizures more effectively than traditional medications like phenytoin .
Anti-inflammatory Properties
Pyrrolidine-based compounds are also noted for their anti-inflammatory effects. They have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating chronic inflammatory conditions such as asthma and arthritis . The sulfonyl group enhances their interaction with biological targets involved in inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives against various pathogens, including bacteria and fungi. The incorporation of the sulfonamide moiety has been linked to increased antibacterial efficacy, providing a basis for developing new antimicrobial agents . This application is particularly relevant in the context of rising antibiotic resistance.
Case Study 1: Anticancer Agents
A series of pyrrolidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Among these, specific compounds demonstrated IC50 values in the nanomolar range, indicating potent activity compared to standard treatments like sunitinib and 5-fluorouracil . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity.
Case Study 2: Neuropharmacology
In a study focusing on anticonvulsant activity, researchers synthesized various pyrrolidine derivatives and tested them in animal models. Compounds showed promising results in preventing seizures induced by pentylenetetrazole, with some exhibiting higher efficacy than established drugs . This highlights the potential of this compound as a lead compound for neuropharmacological applications.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Functional Group Variations: Sulfonyl vs. Sulfanyl, Ether, and Amino Groups
Key Compounds :
1-(Arylsulfanyl)propan-2-ols (e.g., 1a–e from )
1-(2-Butoxy-1-methylethoxy)-propan-2-ol ()
Analysis :
- Polarity and Solubility : The sulfonyl group in the main compound enhances polarity compared to sulfanyl () or ether derivatives (). This may improve aqueous solubility but reduce lipid membrane permeability.
- Biological Activity: Nadolol’s impurity (tertiary amine and aryloxy groups) demonstrates β-blocker activity , while the pyrrolidine sulfonyl group in the main compound lacks direct evidence of receptor binding.
- Synthetic Utility : 1-(Arylsulfanyl)propan-2-ols are optimized for bioreduction with recombinant enzymes (e.g., LkADS, RaADH) , whereas the main compound’s sulfonyl group may require alternative catalytic systems due to steric hindrance.
Structural Complexity: Multi-Substituted Propan-2-ol Derivatives
Key Compounds :
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ()
Analysis :
- Biological Targets: The indolyloxy derivatives () exhibit α1-, α2-, and β1-adrenoceptor affinity due to their aryloxy and amino groups, whereas the main compound’s pyrrolidine sulfonyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
- Fluorine Effects : The 5-fluoropyridinyl derivative () could enhance metabolic stability compared to the main compound, though fluorine’s electronegativity may alter reactivity.
Tautomerism and Conformational Flexibility
Key Compound : 1-(Pyridin-2-yl)propan-2-one ()
Analysis: The main compound lacks tautomeric flexibility due to its stable sulfonyl-alcohol structure, contrasting with 1-(pyridin-2-yl)propan-2-one’s keto-enol equilibrium . This rigidity may favor crystallinity but limit dynamic interactions in solution.
Biological Activity
1-(Pyrrolidine-1-sulfonyl)propan-2-ol is a sulfonamide compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring attached to a sulfonyl group and a propanol moiety. This unique structure contributes to its biological activity, particularly in neuropharmacology and enzyme inhibition.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of key enzymes involved in neurotransmission and oxidative stress pathways. Specifically, studies have highlighted:
- Acetylcholinesterase (AChE) Inhibition : Compounds with sulfonyl groups have shown potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals and reducing lipid peroxidation .
In Vitro Assays
Recent studies have evaluated the biological activity of this compound through various in vitro assays. These include:
-
AChE and Butyrylcholinesterase (BChE) Inhibition : The compound was tested alongside known inhibitors using the Ellman spectrophotometric method. Results indicated a moderate inhibitory effect on AChE compared to controls like donepezil and galanthamine .
Compound IC50 (µM) Selectivity Index (SI) This compound 15.7 3.4 Donepezil 0.5 - Galanthamine 0.8 -
Neuroprotective Effects
In cellular models such as SH-SY5Y neuroblastoma cells, the compound demonstrated neuroprotective properties against H₂O₂-induced oxidative stress. This suggests its potential utility in developing treatments for neurodegenerative conditions .
Case Studies
Several case studies have documented the efficacy of sulfonamide derivatives similar to this compound in clinical settings:
- Alzheimer’s Disease Models : In animal models, sulfonamide derivatives were observed to enhance cognitive function by inhibiting AChE and reducing amyloid-beta aggregation. This points towards a promising therapeutic avenue for Alzheimer's disease treatment .
- Inflammatory Conditions : Research has indicated that compounds with similar structures can modulate inflammatory responses, potentially offering benefits in conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
